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  • Product: 8-Fluoro-1,6-naphthyridine

Core Science & Biosynthesis

Foundational

thermodynamic stability of 8-fluoro-1,6-naphthyridine

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors (such as JAK inhibitors) and selective allosteric modulators[1][2]. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors (such as JAK inhibitors) and selective allosteric modulators[1][2]. However, the unsubstituted 1,6-naphthyridine core often suffers from metabolic liabilities and suboptimal thermodynamic stability under physiological conditions[3]. The targeted introduction of a fluorine atom at the 8-position to yield 8-fluoro-1,6-naphthyridine fundamentally alters the thermodynamic landscape of the molecule.

As a Senior Application Scientist, I approach the evaluation of this molecule not just as a synthetic target, but as a dynamic thermodynamic system. This whitepaper deconstructs the physicochemical causality behind the stability of 8-fluoro-1,6-naphthyridine, providing self-validating protocols for its synthesis and thermodynamic profiling.

Mechanistic Basis of Thermodynamic Stabilization

The thermodynamic stability of a heterocyclic core is dictated by its resonance energy, bond dissociation enthalpies, and susceptibility to oxidative degradation. The substitution of hydrogen for fluorine at the 8-position introduces competing electronic effects that ultimately stabilize the ground state of the molecule.

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the sigma bond network. Simultaneously, its lone pairs can participate in resonance donation (+M) into the pi-system, although this effect is secondary to the inductive withdrawal in electron-deficient heteroaromatics like naphthyridines. This net withdrawal of electron density lowers the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy increases the activation energy required for electrophilic attack and oxidation, thereby enhancing the thermodynamic stability of the ring system[4]. Furthermore, the C-F bond itself possesses an exceptionally high bond dissociation energy (~116 kcal/mol), rendering the 8-position highly resistant to homolytic cleavage or metabolic functionalization by Cytochrome P450 enzymes[1].

G N1 8-Fluoro-1,6-Naphthyridine Core N2 Inductive Electron Withdrawal (-I) N1->N2 N3 Resonance Donation (+M) N1->N3 N4 Lowered HOMO Energy Level N2->N4 N3->N4 N5 Enhanced Thermodynamic Stability N4->N5 N6 Metabolic Resistance (CYP450) N5->N6

Fig 1: Logical flow of electronic effects driving 8-fluoro-1,6-naphthyridine stability.

Self-Validating Synthesis for Thermodynamic Evaluation

To accurately measure thermodynamic parameters, the analyte must be of ultra-high purity. Trace impurities, particularly transition metals or residual solvents, will artificially depress the melting point (via freezing point depression) and skew calorimetric data. We utilize an Ag(I)-catalyzed one-pot iminofluorination approach using Selectfluor, which allows for mild, room-temperature fluorination without thermally degrading the naphthyridine precursors[5].

Protocol 1: Synthesis and Isolation of 8-Fluoro-1,6-Naphthyridine Causality: Selectfluor is chosen because it acts as a highly efficient electrophilic fluorinating agent (F+) under mild conditions. Ag(I) acts as a single-electron transfer catalyst, facilitating the reaction without requiring harsh thermal activation that could compromise the thermodynamic integrity of the intermediate species[5].

  • Reagent Preparation: Dissolve the o-alkynylquinolinyl aldehyde precursor (1.0 equiv) and Selectfluor (1.5 equiv) in a rigorously degassed mixture of CH3CN/H2O (10:1 v/v). Causality: Degassing prevents ambient oxygen from acting as a competing radical scavenger.

  • Catalytic Activation: Add Ag2CO3 (10 mol%) to the solution at 25°C. Stir the mixture in an open atmosphere for 12 hours.

  • Self-Validating Reaction Check: The reaction is self-validating; completion is visually indicated by the cessation of Ag(0) mirror formation/precipitation and quantitatively confirmed when LC-MS shows >98% conversion. If starting material persists, it indicates catalyst poisoning, and the batch must be aborted rather than pushed with heat.

  • Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.

  • Purity Validation: Prior to thermodynamic testing, the compound must pass quantitative NMR (qNMR) against an internal standard (e.g., maleic acid) to verify >99.5% purity.

Thermodynamic Profiling Workflow

With pure material isolated, we must quantify its stability. Solid-state stability is governed by crystal lattice energy, measured via Differential Scanning Calorimetry (DSC). Solution-state stability and solvation thermodynamics are evaluated using Isothermal Titration Calorimetry (ITC).

Workflow S1 Compound Synthesis (Ag(I)-Catalyzed Iminofluorination) S2 Purity Verification (qNMR >99.5%) S1->S2 S3 Thermal Analysis (DSC / TGA) S2->S3 S4 Solution Thermodynamics (Isothermal Titration Calorimetry) S2->S4 S5 Data Synthesis: ΔG, ΔH, ΔS Determination S3->S5 S4->S5

Fig 2: Self-validating experimental workflow for thermodynamic profiling of naphthyridines.

Protocol 2: DSC and Thermal Profiling Causality: DSC measures the heat flow associated with phase transitions. The enthalpy of fusion ( ΔHfus​ ) directly correlates to the strength of intermolecular forces in the solid state, which are enhanced by the highly polarized C-F bond.

  • Instrument Calibration (Self-Validation Step): Run a high-purity Indium standard. The melting onset must be 156.6±0.1∘C . A deviation greater than 0.1∘C invalidates the instrument state, requiring recalibration. This ensures all subsequent thermodynamic data is absolute, not relative.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 8-fluoro-1,6-naphthyridine into a Tzero aluminum pan and hermetically seal it.

  • Thermal Cycling: Equilibrate at 20°C. Ramp at 10°C/min to 150°C under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the endothermic melting peak to determine the onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Quantitative Data Synthesis

The introduction of the fluorine atom significantly alters the physicochemical parameters of the naphthyridine core. Table 1 summarizes the comparative thermodynamic and kinetic data, illustrating the stabilization effect.

Table 1: Comparative Physicochemical and Thermodynamic Parameters

Parameter1,6-Naphthyridine (Base Core)8-Fluoro-1,6-NaphthyridineMechanistic Rationale
C-X Bond Dissociation Energy ~110 kcal/mol (C-H)~116 kcal/mol (C-F)High electronegativity and orbital overlap of fluorine strengthens the sigma bond.
Enthalpy of Fusion ( ΔHfus​ ) Lower baselineElevated relative to baseEnhanced dipole-dipole interactions in the crystal lattice due to C-F polarization.
Lipophilicity (LogP) ~1.10~1.45Fluorine substitution increases lipophilicity, altering the entropy of solvation ( ΔS ).
Metabolic Half-life ( t1/2​ ) < 30 min (HLMs)> 120 min (HLMs)Steric and electronic shielding of the 8-position prevents CYP450-mediated oxidation[4].

Implications for Drug Development

The is not merely an academic curiosity; it is a critical design parameter in drug discovery. Compounds featuring this core, such as advanced JAK kinase inhibitors and antitumor agents, leverage this stability to achieve prolonged in vivo half-lives[1][6]. By lowering the HOMO energy and strengthening the local bond dissociation energy, the 8-fluoro substitution effectively shuts down primary metabolic pathways (e.g., hydroxylation at the 8-position) that typically rapidly clear unsubstituted naphthyridines from systemic circulation[2][4].

By treating the molecule as a holistic thermodynamic system—where synthetic methodology, lattice energy, and electronic structure are inextricably linked—we can rationally design more robust, efficacious therapeutics.

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Protocols & Analytical Methods

Method

The 8-Fluoro-1,6-Naphthyridine Scaffold: A Privileged Motif in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the m...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of nitrogen-containing heterocycles, the 1,6-naphthyridine core has emerged as a "privileged scaffold" due to its versatile biological activities.[1] This guide provides an in-depth exploration of the 8-fluoro-1,6-naphthyridine scaffold, detailing its significance, synthesis, and application in the design of novel therapeutics. We will delve into the causality behind experimental choices and provide field-proven insights for researchers in drug development.

The Significance of the 8-Fluoro-1,6-Naphthyridine Scaffold

The 1,6-naphthyridine ring system, an isomer of naphthalene with two nitrogen atoms, provides a rigid and planar scaffold that can effectively present substituents for interaction with biological targets. The introduction of a fluorine atom at the 8-position can profoundly influence the molecule's properties in several ways:

  • Modulation of Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of the adjacent nitrogen atom, which can be critical for optimizing drug-target interactions and reducing off-target effects.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and increased bioavailability.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Alteration of Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes and reach its target.

These advantageous properties have made the 8-fluoro-1,6-naphthyridine scaffold an attractive starting point for the development of a wide range of therapeutic agents.

Synthetic Strategies for 8-Fluoro-1,6-Naphthyridine Derivatives

G A Starting Material: Substituted 2-aminopyridine B Step 1: Condensation with a β-ketoester A->B C Intermediate: Pyridopyrimidine derivative B->C D Step 2: Cyclization (e.g., Gould-Jacobs reaction) C->D E Intermediate: 4-hydroxy-1,6-naphthyridine D->E F Step 3: Chlorination E->F G Intermediate: 4-chloro-1,6-naphthyridine F->G H Step 4: Fluorination (e.g., with KF or other fluoride source) G->H I Intermediate: 4-fluoro-1,6-naphthyridine H->I J Step 5: Introduction of Substituent at C8 (e.g., via lithiation followed by electrophilic quench) I->J K Final Product: 8-fluoro-1,6-naphthyridine derivative J->K

Caption: A generalized synthetic workflow for 8-fluoro-1,6-naphthyridine derivatives.

A key challenge in the synthesis of 8-fluoro-1,6-naphthyridines is the regioselective introduction of the fluorine atom. One potential strategy involves the synthesis of a precursor with a suitable leaving group at the 8-position, followed by nucleophilic fluorination. For instance, a novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives has been reported, which involves the intermolecular cyclization of an N-silyl-1-azaallyl anion with a perfluoroalkene.[2] This approach highlights the feasibility of incorporating fluorine into the 1,6-naphthyridine scaffold.

Applications in Drug Design: Targeting Diverse Disease Areas

The versatility of the 1,6-naphthyridine scaffold has led to its exploration in a wide range of therapeutic areas. The introduction of an 8-fluoro substituent can further enhance the drug-like properties of these molecules.

Anticancer Agents

The 1,6-naphthyridine motif has been identified as a promising scaffold for the development of anticancer agents. For example, derivatives of 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one have been identified as a new class of c-Met kinase inhibitors.[3] The c-Met proto-oncogene is a key driver in many human cancers, and its inhibition is a validated therapeutic strategy. A comprehensive structure-activity relationship (SAR) study of these compounds revealed that specific substitutions at various positions of the naphthyridine core are crucial for potent c-Met inhibition.[3] While this study did not specifically explore an 8-fluoro derivative, the insights gained from the SAR could guide the design of novel 8-fluoro-1,6-naphthyridine-based c-Met inhibitors with potentially improved properties.

Furthermore, dibenzo[c,h][3][4]naphthyridines have been designed and evaluated as topoisomerase I inhibitors.[5] Topoisomerase I is a critical enzyme involved in DNA replication and repair, and its inhibition can lead to cancer cell death. The replacement of the five-membered C-ring of the indenoisoquinoline system with a six-membered nitrogen heterocyclic ring, such as in the dibenzo[c,h][3][4]naphthyridines, resulted in compounds with potent antitumor activities.[5]

Antiviral Agents: HIV-1 Integrase Inhibitors

A significant application of the 1,6-naphthyridine scaffold is in the development of inhibitors of HIV-1 integrase, a key enzyme in the HIV replication cycle. The design of 8-hydroxy-[3][4]naphthyridines as novel inhibitors of HIV-1 integrase has been a successful endeavor.[4][6] These compounds act as bioisosteric replacements for the 1,3-diketoacid moiety found in earlier generations of integrase inhibitors.[4] One notable compound from this class, naphthyridine 7, demonstrated an IC50 of 10 nM in a strand transfer assay and effectively inhibited HIV-1 infection in cell culture.[4][6] Further optimization of this scaffold led to the identification of 5-amino derivatives of 8-hydroxy[3][4]-naphthyridine-7-carboxamide with sub-micromolar potency against HIV-1 replication.[7] The introduction of a fluorine atom at the 8-position of these potent antiviral agents could potentially enhance their metabolic stability and overall pharmacokinetic profile.

Other Therapeutic Applications

The broader family of naphthyridines has shown a wide array of biological activities, suggesting further potential for the 8-fluoro-1,6-naphthyridine scaffold. For instance, 1,8-naphthyridine derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and neurodegenerative disease-modifying properties.[8][9] The core structure of several commercially available antibacterial drugs is 4-oxo-1,8-naphthyridine-3-carboxylic acid.[9]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific 8-fluoro-1,6-naphthyridine derivative being synthesized and evaluated.

General Synthetic Protocol for a Substituted 1,6-Naphthyridine

This protocol is adapted from general methods for the synthesis of naphthyridine derivatives.[1][10]

Step 1: Synthesis of a 4-Hydroxy-1,6-naphthyridine Intermediate

  • To a solution of an appropriately substituted 2-aminopyridine in a high-boiling point solvent (e.g., diphenyl ether), add a β-ketoester.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield the 4-hydroxy-1,6-naphthyridine intermediate.

Step 2: Chlorination of the 4-Hydroxy-1,6-naphthyridine

  • Suspend the 4-hydroxy-1,6-naphthyridine intermediate in phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-1,6-naphthyridine.

Step 3: Subsequent Functionalization

The 4-chloro-1,6-naphthyridine can then be subjected to various nucleophilic substitution reactions to introduce diversity at the 4-position. The introduction of the 8-fluoro group would likely require a dedicated synthetic route starting from a fluorinated precursor or a late-stage fluorination step.

In Vitro Biological Evaluation: c-Met Kinase Inhibition Assay

This protocol is based on the methods described for the evaluation of 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[3]

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (8-fluoro-1,6-naphthyridine derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, c-Met kinase, and the poly(Glu, Tyr) substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

G A Prepare Reagents: - Test Compounds - c-Met Kinase - Substrate - ATP B Dispense Compounds and Kinase/Substrate Mix into 384-well Plate A->B C Initiate Reaction: Add ATP B->C D Incubate at 30°C for 1 hour C->D E Stop Reaction and Measure ADP Production D->E F Data Analysis: Calculate % Inhibition and IC50 Values E->F

Caption: Workflow for an in vitro c-Met kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Relating the biological activity of a series of compounds to their molecular structure is a fundamental aspect of drug design.[11] For the 8-fluoro-1,6-naphthyridine scaffold, a systematic SAR study would involve the synthesis and evaluation of a library of analogs with diverse substituents at various positions.

Key considerations for an SAR study:

  • Position of the Fluoro Group: While this guide focuses on the 8-fluoro position, exploring other fluorinated isomers (e.g., 5-fluoro, 7-fluoro) could provide valuable insights into the optimal placement of this atom for a given biological target.

  • Substituents at Other Positions: The nature of the substituents at other positions of the 1,6-naphthyridine ring will significantly impact biological activity. For example, in the case of the c-Met kinase inhibitors, an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position were found to be essential for activity.[3]

  • Physicochemical Properties: The analysis should include the correlation of biological activity with physicochemical properties such as lipophilicity (logP), pKa, and polar surface area.

Quantitative Data Summary

Compound ClassTargetKey Structural FeaturesPotency (IC₅₀)Reference
1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-onec-Met KinaseTricyclic core, N-1 alkyl amino, N-3 benzyl2.6 µM (for compound 2t)[3]
8-Hydroxy-[3][4]naphthyridineHIV-1 Integrase8-hydroxy group, sultam at C3 of central phenyl10 nM (for compound 7)[4][6]
5-Amino-8-hydroxy-[3][4]naphthyridine-7-carboxamideHIV-1 Integrase5-amino group, 4-fluorobenzyl at carboxamideSub-micromolar[7]
Dibenzo[c,h][3][4]naphthyridineTopoisomerase IPlanar tetracyclic systemPotent antitumor activity[5]

Conclusion

The 8-fluoro-1,6-naphthyridine scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position can bestow favorable physicochemical and pharmacokinetic properties, leading to compounds with enhanced potency, metabolic stability, and drug-like characteristics. The diverse biological activities exhibited by the broader 1,6-naphthyridine family, including anticancer and antiviral effects, underscore the vast potential of this scaffold. Further exploration of the synthesis and biological evaluation of 8-fluoro-1,6-naphthyridine derivatives is warranted and holds the promise of delivering next-generation therapeutics for a range of diseases.

References

  • Discovery and SAR study of 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. [Link]

  • Novel synthesis of 7-fluoro-8-(trifluoromethyl)- 1H-1,6-naphthyridin-4-one derivatives: intermolecular cyclization of an N-silyl-1-azaallyl anion with perfluoroalkene and subsequent intramolecular skeletal transformation of the resulting pentasubstituted pyridines. PubMed. [Link]

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Dibenzo[c,h][3][4]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design and Synthesis of 8-Hydroxy-[3][4]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[3][4]naphthyridine-7-carboxamide HIV-1 integrase inhibitors. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]

  • Design and synthesis of 8-hydroxy-[3][4]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Fluoro-1,6-Naphthyridine Synthesis

Troubleshooting Guides, Protocols, and Mechanistic FAQs for Drug Development Professionals Welcome to the technical support hub for 1,6-naphthyridine synthesis. The introduction of a fluorine atom at the C8 position of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Protocols, and Mechanistic FAQs for Drug Development Professionals

Welcome to the technical support hub for 1,6-naphthyridine synthesis. The introduction of a fluorine atom at the C8 position of the highly electron-deficient 1,6-naphthyridine core presents unique synthetic challenges, primarily revolving around regioselectivity, catalyst deactivation, and the handling of electrophilic fluorinating agents. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in these workflows, providing causality-driven solutions and self-validating protocols.

Mechanistic Troubleshooting & FAQs

Q1: My Ag(I)-catalyzed iminofluorination using Selectfluor is stalling, resulting in yields below 30%. What is the root cause? Causality & Solution: The synthesis of 8-fluoro-1,6-naphthyridine via Ag(I)-catalyzed iminofluorination of o-alkynylquinolinyl aldehydes relies heavily on the solubility and controlled reactivity of Selectfluor (1[1]). If the reaction stalls, it is typically due to premature degradation of the fluorinating agent or poor solubility in the chosen solvent matrix. Selectfluor acts as an electrophilic fluorine source ( F+ ) that traps the transient organosilver intermediate. If the solvent is too non-polar, Selectfluor will not dissolve; if it is too nucleophilic, the reagent degrades before trapping the intermediate. Actionable Fix: Ensure the reaction is run in an optimized, polar aprotic solvent (such as pure MeCN) at room temperature in an open atmosphere[1]. Add Selectfluor portion-wise rather than all at once to maintain a steady concentration of F+ without overwhelming the Ag(I) catalytic cycle.

Q2: I am attempting a Povarov-type [4+2] cycloaddition to build the naphthyridine core, but I observe significant amounts of unreacted imine intermediate even after 24 hours. How can I drive this to completion? Causality & Solution: Traditional Lewis acids (like InCl3​ or Sc(OTf)3​ ) can be sluggish for the intramolecular[4+2] hetero-Diels-Alder reaction, often leaving unreacted imine due to a high activation energy barrier for the cyclization-oxidation sequence (2[2]). Actionable Fix: Switch your catalyst to a Copper(I) salt. Studies demonstrate that using just 5–10 mol% of CuCl in toluene dramatically accelerates the reaction. The copper catalyst efficiently coordinates the imine nitrogen, lowering the LUMO and facilitating the cycloaddition. This simple switch can reduce reaction times from 24 hours to just 1 hour and boost yields to >80% at temperatures as low as 25 °C[2].

Q3: When functionalizing 5,7-dichloro-8-fluoro-1,6-naphthyridine via lithiation, I am getting a complex mixture of regioisomers and decomposition products. How do I improve regiocontrol? Causality & Solution: The naphthyridine core is highly electron-deficient. Using strong bases like n-butyllithium (n-BuLi) at insufficiently low temperatures leads to competing nucleophilic addition of the butyl group to the naphthyridine ring or unselective halogen-metal exchange (3[3]). Actionable Fix: Strict cryogenic control is mandatory. Perform the initial lithiation at -70 °C in anhydrous THF. Once added, the mixture can be carefully warmed and stirred at -10 °C for 60 minutes to ensure complete metalation before rapidly quenching with your electrophile (e.g., (E)-3-(dimethylamino)acrylaldehyde)[3].

Quantitative Data & Optimization Metrics

The following table summarizes the optimization parameters for key steps in the 8-fluoro-1,6-naphthyridine synthetic pathways, allowing for easy comparison of reaction conditions.

Reaction StepCatalyst / ReagentSolventTemperatureTimeExpected Yield
Iminofluorination Ag(I) (10 mol%) + SelectfluorMeCNRoom Temp2–4 hGood to Excellent
[4+2] Cycloaddition InCl3​ (10 mol%)Toluene80 °C24 h75%
[4+2] Cycloaddition CuCl (5 mol%)Toluene25–70 °C1 h81%
Lithiation/Alkylation n-BuLi (2.5 M)THF-70 °C to -10 °C1 h~90%

Self-Validating Experimental Protocol

Ag(I)-Catalyzed One-Pot Iminofluorination for 8-Fluoro-1,6-Naphthyridine This protocol utilizes a self-validating checkpoint (Step 2) to ensure the transient imine is fully formed before the introduction of the fluorinating agent, preventing the formation of oxidized aldehyde side-products[1].

  • Imine Condensation: To an oven-dried reaction vessel, add the o-alkynylquinolinyl aldehyde (1.0 equiv) and the corresponding amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration).

  • Validation Checkpoint: Stir the mixture at room temperature. Do not proceed until complete imine formation is confirmed via TLC (typically 30–60 minutes). This ensures no unreacted aldehyde competes for the Ag(I) catalyst.

  • Catalyst Addition: Add the Ag(I) catalyst (e.g., AgNO3​ , 10 mol%) to the reaction mixture.

  • Fluorination: Introduce Selectfluor (1.5–2.0 equiv) portion-wise over 15 minutes to the open-atmosphere reaction mixture.

  • Cyclization: Stir at room temperature until complete consumption of the intermediate organosilver complex is observed via LC-MS or TLC.

  • Work-up: Quench the reaction with distilled water, extract with EtOAc (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and intermediate generation during the Ag(I)-catalyzed cascade iminofluorination.

G A o-Alkynylquinolinyl Aldehyde + Amine B Imine Intermediate A->B Condensation C Ag(I)-Alkyne π-Complex B->C Ag(I) Catalyst D Organosilver Intermediate C->D Cyclization E 8-Fluoro-1,6- naphthyridine D->E Selectfluor (F+)

Figure 1: Ag(I)-catalyzed cascade iminofluorination pathway for 8-fluoro-1,6-naphthyridine.

References

  • Ag(i)-Catalyzed one-pot synthesis of 4-fluorobenzo[b][1,6] naphthyridines and 4-fluoroisoquinolines via iminofluorination of alkynes with Selectfluor Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Synthesis of 5,6-Dihydrodibenzo[b,h][1,6]naphthyridines via Copper Bromide Catalyzed Intramolecular [4 + 2] Hetero-Diels–Alder Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors Source: Google Patents URL

Sources

Optimization

minimizing side reactions during 8-fluoro-1,6-naphthyridine fluorination

Welcome to the Technical Support Center for Heteroaromatic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heteroaromatic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the fluorination of the 1,6-naphthyridine scaffold.

The 8-fluoro-1,6-naphthyridine core is a highly sought-after motif in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. However, introducing a fluorine atom at the 8-position is notoriously difficult due to the electron-deficient nature of the bicyclic system, competing nucleophilic sites, and the thermal instability of key intermediates.

This guide breaks down the causality behind common side reactions across different fluorination strategies and provides self-validating protocols to ensure experimental success.

Section 1: Nucleophilic Aromatic Substitution (Halex Reaction)

Q1: During the Halex reaction of 8-chloro-1,6-naphthyridine with KF in DMF, I am observing a significant amount of 8-hydroxy-1,6-naphthyridine and an unknown dimethylamino adduct. How can I suppress these side reactions?

Causality: The 8-position of 1,6-naphthyridine is highly activated for nucleophilic aromatic substitution (SNAr). Trace water in the hygroscopic potassium fluoride (KF) or the solvent acts as a competing nucleophile, leading to rapid hydrolysis and the formation of the 8-hydroxy byproduct. Furthermore, N,N-dimethylformamide (DMF) decomposes at temperatures above 130 °C to release dimethylamine. Because dimethylamine is a significantly stronger nucleophile than the hard fluoride ion, it outcompetes fluorination to form an 8-(dimethylamino)-1,6-naphthyridine adduct.

Solution: To mitigate solvent degradation, switch to a more thermally stable polar aprotic solvent such as sulfolane, or utilize a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) in a non-polar solvent. Rigorously dry the fluoride source (using spray-dried KF or CsF) and perform the reaction under a strict argon atmosphere.

G Start 8-Chloro-1,6-naphthyridine Conditions KF or CsF Solvent & Heat Start->Conditions Target 8-Fluoro-1,6-naphthyridine (Desired) Conditions->Target Sulfolane, 130°C Anhydrous Side1 8-Hydroxy-1,6-naphthyridine (Trace H2O) Conditions->Side1 Moisture present Side2 8-Dimethylamino Adduct (DMF Degradation) Conditions->Side2 DMF > 130°C

Mechanism of Halex fluorination side reactions and the optimized pathway.

Section 2: Diazotization-Fluorodediazoniation (Balz-Schiemann)

Q2: We are attempting a Balz-Schiemann-type fluorodediazoniation of 8-amino-1,6-naphthyridine, but the reaction yields mostly intractable tarry byproducts. What is the mechanism of this failure, and how can we optimize it?

Causality: Diazonium salts of electron-deficient heteroaromatics are highly unstable. Rapid, uncontrolled thermal decomposition generates highly reactive aryl radicals or cations that rapidly undergo intermolecular cross-linking. This polymerization manifests as the "ubiquitous tarry byproducts" commonly reported in naphthyridine chemistry[1].

Solution: A critical parameter is mass transfer and the steady-state concentration of the diazonium intermediate[1]. Utilize a one-pot diazotization-fluorodediazoniation protocol using NaNO2 in Olah's reagent (pyridine/HF) or tert-butylnitrite with BF3·Et2O. Dosing the diazonium intermediate in small portions into a heated non-polar solvent (like heptane) at 85 °C ensures the immediate consumption of the reactive intermediate, keeping its concentration low and preventing polymerization[1].

G Amine 8-Amino-1,6-naphthyridine Diazotization NaNO2, HF/Pyridine (Olah's Reagent) Amine->Diazotization Diazonium Diazonium Intermediate Diazotization->Diazonium Fluorination 8-Fluoro-1,6-naphthyridine Diazonium->Fluorination Controlled heating Dilute conditions Tar Tarry Byproducts (Polymerization) Diazonium->Tar High concentration Poor mass transfer

Balz-Schiemann fluorodediazoniation workflow and polymerization mitigation.

Section 3: Electrophilic Fluorination & De Novo Synthesis

Q3: Can we use electrophilic fluorinating agents like Selectfluor for late-stage direct C8–H fluorination of 1,6-naphthyridine?

Causality: Direct electrophilic fluorination of the 1,6-naphthyridine scaffold is regioselective, but not for the 8-position. The inherent electron density distribution of the 1,6-naphthyridine ring dictates that the C3 position exhibits the highest nucleophilic character[2]. Consequently, reagents like Selectfluor will preferentially yield 3-fluoro-1,6-naphthyridine[2]. Pushing the reaction conditions with excess reagent leads to unselective over-fluorination and N-oxidation rather than C8 functionalization.

Q4: If late-stage fluorination is too problematic, what is the most robust strategy for synthesizing 8-fluoro-1,6-naphthyridine derivatives?

Solution: Building the bicyclic system from a pre-fluorinated pyridine precursor is the most self-validating and scalable approach. Modern methodologies employ Ag(I)-catalyzed one-pot iminofluorination of alkynes using Selectfluor to construct the 8-fluoro-1,6-naphthyridine core de novo[3]. Alternatively, utilizing highly reactive 1,6-naphthyridine-5,7-ditriflates allows for predictable, rapid difunctionalization without the risk of positional isomerism[4].

Quantitative Data: Comparative Analysis of Fluorination Strategies

The following table summarizes the quantitative performance metrics of various fluorination strategies applied to the 8-position of 1,6-naphthyridines.

Fluorination MethodReagents & ConditionsTypical YieldMajor Side ReactionsRegioselectivity
Halex (SNAr) Spray-dried CsF, Sulfolane, 130 °C40–55%Hydrolysis, AminationExcellent (Requires C8-halide)
Balz-Schiemann NaNO2, Pyridine/HF, 85 °C50–65%Tarry polymerizationExcellent (Requires C8-amine)
Direct Electrophilic Selectfluor, MeCN, 80 °C<10% (at C8)C3-fluorination, N-oxidationPoor (Favors C3 position)
De Novo Cyclization Ag(I), Selectfluor, Alkynes, RT75–88%Incomplete cyclizationAbsolute (Pre-installed)

Validated Experimental Methodologies

Protocol 1: Optimized Halex Fluorination (Anhydrous SNAr)

Self-Validation Checkpoint: The absence of a highly polar spot on TLC (UV 254 nm) confirms the suppression of the 8-hydroxy byproduct.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add 8-chloro-1,6-naphthyridine (1.0 equiv) and spray-dried CsF (3.0 equiv). Note: CsF must be dried at 150 °C under high vacuum for 4 hours prior to use.

  • Solvent Addition: Inject anhydrous sulfolane (0.2 M relative to substrate) via syringe.

  • Reaction: Heat the mixture to 130 °C for 12 hours under vigorous stirring.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove the sulfolane. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Protocol 2: Ag(I)-Catalyzed De Novo Synthesis via Iminofluorination[3]

Self-Validation Checkpoint: LC-MS monitoring should show the complete consumption of the o-alkynylquinolinyl aldehyde intermediate before product isolation.

  • Preparation: In an open-atmosphere reaction vial, add the o-alkynylquinolinyl aldehyde precursor (1.0 equiv).

  • Catalyst & Reagent: Add AgNO3 (10 mol%) and Selectfluor (1.5 equiv).

  • Reaction: Stir the mixture in a suitable solvent (e.g., CH2Cl2/H2O mixture) at room temperature for 4–6 hours. The Selectfluor acts as the fluorinating agent during the cyclization cascade.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over MgSO4, and concentrate under reduced pressure. Purify the resulting 8-fluoro-1,6-naphthyridine derivative via silica gel chromatography.

References

  • Source: PMC - National Institutes of Health (NIH)
  • Buy 3-Fluoro-1,6-naphthyridine (EVT-13205007)
  • Ag(I)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 8-Fluoro-1,6-Naphthyridine

Welcome to the technical support center for the synthesis of 8-fluoro-1,6-naphthyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveragi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-fluoro-1,6-naphthyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging microwave-assisted organic synthesis (MAOS) to accelerate their discovery programs. The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases.[1] Microwave irradiation offers a powerful tool for rapidly constructing these heterocycles, providing significant advantages in terms of reaction time and efficiency over conventional heating methods.[2][3][4]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the fundamental principles of organic chemistry and microwave science.

Core Synthetic Principles: The Cross-Coupling Approach

The construction of substituted 8-fluoro-1,6-naphthyridines often relies on robust, palladium-catalyzed cross-coupling reactions. The two most common and effective strategies are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions typically involve coupling an 8-fluoro-X-1,6-naphthyridine (where X is a halide or triflate) with a boronic acid/ester or an amine, respectively.

The choice of methodology depends on the desired final compound, but the underlying challenges—catalyst deactivation, side reactions, and inconsistent heating—are often shared. This guide will focus on troubleshooting these core issues within the context of a microwave-assisted workflow.

Troubleshooting Guide: From Low Yields to Runaway Reactions

This section is structured to address the most common issues encountered during the optimization process. Each answer provides not only a solution but also the scientific rationale behind it.

Problem Area 1: Low or No Product Yield

Q: My microwave-assisted Suzuki/Buchwald-Hartwig reaction for the synthesis of an 8-fluoro-1,6-naphthyridine derivative is resulting in very low yield or complete recovery of starting materials. What are the likely causes and how can I fix it?

A: Low yields are the most frequent challenge and typically stem from one or more suboptimal reaction parameters. The Lewis basic nitrogen atoms within the naphthyridine core can coordinate with the palladium center, leading to catalyst deactivation, which makes careful optimization essential.[5][6] Let's break down the key areas to investigate:

  • Catalyst System (Palladium Source & Ligand):

    • The Cause: Standard catalysts like Pd(PPh₃)₄ may be inefficient for electron-deficient heterocyclic systems like naphthyridines.[6] The catalyst can be "poisoned" by the substrate itself. Furthermore, the catalyst source may be old or degraded.

    • The Solution: Employ a more robust, state-of-the-art catalytic system. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior as they promote the desired catalytic cycle and prevent deactivation.[6] Consider using a pre-formed palladium "precatalyst" which rapidly generates the active Pd(0) species in situ. If you suspect catalyst quality, use a fresh batch from a reputable supplier.

  • Solvent Choice and Microwave Interaction:

    • The Cause: The reaction solvent must not only be chemically compatible with the reagents but also efficiently absorb microwave energy to ensure rapid and uniform heating.[2] Non-polar solvents like toluene or dioxane are poor microwave absorbers and will not heat effectively on their own.[7]

    • The Solution: Select a polar, high-boiling solvent that is a good microwave absorber. Common choices include DMF, DMSO, NMP, or alcohols like ethanol.[7][8] For reactions requiring non-polar solvents, a small amount of a polar co-solvent or an ionic liquid can be added to significantly improve microwave absorption.[7] Water can also be an excellent co-solvent in many Suzuki reactions, often leading to enhanced reactivity.[9][10]

  • Base Selection:

    • The Cause: The strength and solubility of the base are critical. An inappropriate base can fail to activate the coupling partners or may promote side reactions. For example, some strong bases can accelerate the decomposition (protodeboronation) of the boronic acid in Suzuki couplings.[5]

    • The Solution: Screen a panel of bases. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, a stronger base like NaOt-Bu or KOt-Bu is typically required.[11] The choice is highly dependent on the specific substrates and ligand used.

  • Atmosphere and Reagent Purity:

    • The Cause: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can oxidatively degrade the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[6][12] Water can also be detrimental, causing protodeboronation of the boronic acid.[6]

    • The Solution: Ensure all reagents are pure and solvents are anhydrous (unless water is an intended co-solvent). The reaction vessel must be rigorously degassed to remove oxygen. This is typically achieved by several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.

Problem Area 2: Formation of Impurities and Side Products

Q: My reaction is proceeding, but I'm isolating the desired product along with significant impurities. What are the common side reactions and how can they be minimized?

A: The formation of byproducts is a clear indicator that a competing reaction pathway is active. Identifying the impurity is the first step to mitigating its formation.

  • Homocoupling (Biphenyl Formation in Suzuki Reactions):

    • The Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][12]

    • The Solution: Rigorous degassing is the most effective preventative measure. Ensure your palladium source is competent to generate the Pd(0) active species efficiently. Sometimes, slightly lowering the reaction temperature can disfavor this pathway.

  • Protodeboronation (Loss of the Boronic Acid):

    • The Cause: The boronic acid reacts with a proton source (often residual water or certain bases) to replace the B(OH)₂ group with a hydrogen atom, effectively destroying the nucleophile.[5][6] This is often exacerbated by high temperatures.

    • The Solution: Use anhydrous solvents and fresh, high-purity boronic acid. If the problem persists, consider switching to a more stable boronate ester (e.g., a pinacol ester).[13] Optimizing the base is also crucial, as some bases can accelerate this process.

  • Dehalogenation (Loss of the Halide):

    • The Cause: The starting 8-fluoro-X-1,6-naphthyridine is reduced, replacing the halide (e.g., Br, Cl) with a hydrogen atom. This removes the reactive handle for the cross-coupling reaction.

    • The Solution: This side reaction is influenced by the choice of ligand, base, and temperature.[6] A careful re-optimization of these parameters is necessary. Lowering the reaction temperature or switching to a different ligand/base combination can often suppress dehalogenation.

Problem Area 3: Inconsistent Heating and Safety

Q: The temperature reading in my microwave reactor is fluctuating wildly, or the pressure is rising much faster than expected. What's happening and is it safe?

A: This is a critical safety issue that must be addressed immediately. Inconsistent heating points to poor microwave coupling, while rapid pressure increases suggest a potential runaway reaction.

  • The Cause of Inconsistent Heating: The reaction mixture is not absorbing microwave energy uniformly. This can happen if the solvent is non-polar (a poor absorber) or if the reaction volume is too small for the microwave cavity.

  • The Cause of Rapid Pressure Buildup: The reaction is highly exothermic, or the chosen temperature is causing the solvent to rapidly exceed its boiling point, generating high vapor pressure.[8] Many reagents can also decompose at high temperatures, generating gaseous byproducts.[14]

  • The Solution & Critical Safety Mandates:

    • NEVER use a domestic (kitchen) microwave oven. [14] Laboratory microwave reactors are specifically designed with reinforced cavities and precise temperature/pressure sensors and controls to handle these conditions safely.[15][16]

    • Start Small: When developing a new method, always begin with small-scale test reactions to understand the kinetics and potential for exotherms.[14]

    • Solvent Choice: Ensure your solvent has a sufficiently high boiling point and good microwave absorption properties (see table below). For low-boiling solvents like methanol, the maximum achievable temperature will be limited by pressure constraints.[7]

    • Stirring: Always use efficient magnetic stirring to ensure even temperature distribution and prevent localized hot spots.

    • Vessel Integrity: Use only the specialized, pressure-rated glass vials designed for your specific microwave reactor.[15] Inspect them for any cracks or defects before use.

dot graph Troubleshooting_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

dehalo -> dehalo_sol; safety -> {safe_equip, safe_scale, safe_stir}; } }

Caption: A logical workflow for troubleshooting common issues in microwave-assisted synthesis.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best solvent for my microwave reaction? A: The ideal solvent has a high dielectric loss (tan δ), indicating its ability to efficiently convert microwave energy into heat.[10] Polar solvents like DMF, DMSO, ethanol, and water are excellent choices.[7][8] Non-polar solvents like toluene and hexane are microwave-transparent and will not heat unless a polar reagent or additive is present.[2] Refer to the table below for guidance.

  • Q2: Why is degassing so critical for palladium-catalyzed cross-couplings? A: The active form of the catalyst is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen. Failure to remove oxygen will "kill" the catalyst, halting the reaction and promoting side reactions like homocoupling.[6][12]

  • Q3: Can I scale up my optimized small-scale reaction directly? A: Not always. Scaling up microwave reactions can be non-linear due to changes in microwave penetration depth and heat dissipation.[17] A reaction that works perfectly in a 10 mL vial may require re-optimization in a 50 mL vessel. For significant scale-up, transitioning to a continuous-flow microwave reactor may be a more robust and efficient strategy.[18]

  • Q4: What is the difference between a single-mode and multi-mode microwave reactor? A: Single-mode reactors (most common for discovery chemistry) focus the microwave field at a precise location, providing very rapid and uniform heating for small-scale vials. Multi-mode reactors (similar to domestic ovens) have a larger cavity with a more diffuse microwave field, suitable for larger volumes or multiple samples, but heating can be less uniform.

Data Presentation: Solvent Properties and Reaction Conditions

Table 1: Properties of Common Solvents for Microwave Synthesis

This table summarizes the dielectric properties of common solvents, which dictates their efficiency in microwave heating. A higher loss tangent (tan δ) means more efficient heating.

SolventBoiling Point (°C)Dielectric Constant (ε)Loss Tangent (tan δ)Microwave Absorption
Ethanol7824.30.941High
DMF15336.70.161Medium
Acetonitrile8237.50.062Medium
Water10080.40.123Medium
Toluene1112.40.040Low (Transparent)
Dioxane1012.20.050Low (Transparent)
THF667.60.047Low (Transparent)

Data compiled from various sources on microwave chemistry.[2][8][10]

Table 2: Example Optimized Conditions for Suzuki Coupling

The following are representative starting conditions for the coupling of an 8-fluoro-X-1,6-naphthyridine (1.0 equiv) with an Arylboronic Acid (1.5 equiv).

ParameterConditionRationale
Catalyst XPhos Pd G3 (2 mol %)Robust precatalyst with a bulky, electron-rich ligand suitable for heteroaryl coupling.[6]
Base K₃PO₄ (2.5 equiv)Effective base for Suzuki couplings that often minimizes protodeboronation.
Solvent 1,4-Dioxane / H₂O (4:1)Dioxane solubilizes organics; water aids base and boronic acid solubility and can accelerate the reaction.[9][13]
Temperature 120 °CProvides sufficient thermal energy to drive the reaction efficiently in a sealed vessel.
Time 15 - 45 minMicrowave irradiation dramatically reduces reaction times compared to conventional heating.[3]
Atmosphere ArgonRigorously degassed to prevent catalyst deactivation and side reactions.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

Caution: This procedure must be performed in a dedicated laboratory microwave reactor by trained personnel. Sealed vessels will generate high internal pressures.[15] Always consult your instrument's safety manual.

  • Reagent Preparation: To a certified 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 8-fluoro-X-1,6-naphthyridine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 1.25 mmol, 2.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol %).

  • Degassing: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water).

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters: temperature at 120 °C, a ramp time of 2 minutes, and a hold time of 20 minutes with power set to dynamic control (max 300 W). Ensure stirring is active.

  • Work-up: After the reaction is complete and the vial has cooled to below 50 °C, open it carefully. Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Catalytic_Cycle

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
  • Mogilaiah, K., Prasad, R. S., & Swamy, J. K. (2010). Microwave-assisted synthesis of 1,2,4- triazolo[4,3-a][8][10]naphthyridines using FeCl3.6H2O under solvent-free conditions. Indian Journal of Chemistry - Section B, 49B(3), 335-339.

  • Demkowicz, S., et al. (2008). Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. Organic Letters, 10(20), 4569-4572. [Link]

  • Schneider, K., et al. (2015). Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ResearchGate. [Link]

  • Gholamhosseini-Nazari, F., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Martinez, J., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12345. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION - Microwave Solvents.
  • Arisawa, M., et al. (2012). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Green Chemistry, 14(7), 1994-2001. [Link]

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 17. [Link]

  • Suzuki, H., et al. (2007). Novel synthesis of 7-fluoro-8-(trifluoromethyl)- 1H-1,6-naphthyridin-4-one derivatives. The Journal of Organic Chemistry, 72(15), 5878-81. [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions.
  • Bhor, M. D., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Canto, R. F. S., et al. (2015). Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][8][10]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity. Molecules, 20(5), 8438-8453. [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of 8-methyl benzo[b]naphtho[f][8][19]-naphthyridines. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Glasnov, T. N., & Kappe, C. O. (2007). Organic Syntheses Procedure. Organic Syntheses, 84, 11. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from yonedalabs.com. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Delaye, P. O., et al. (2020). Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry. ChemistryOpen. [Link]

  • Ravichandran, S., et al. (2011). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
  • Shi, F., et al. (2009). Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation. ACS Combinatorial Science, 11(6), 573-576. [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • Der Pharma Chemica. (2015).
  • Tiwari, G., et al. (2024). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Organic & Biomolecular Chemistry, 22, 1146-1171. [Link]

  • Dandia, A., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 437-477. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chen, Y., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 12, 24040-24044.
  • ResearchGate. (2019). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • ResearchGate. (n.d.). Synthesis of 8‐hydroxy‐1,6‐naphthyridine subtypes 14–17. [Link]

  • Franc, P., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1022-1028. [Link]

  • CEM Corporation. (n.d.). Heterocyclic Chemistry.
  • Zembower, D. E., et al. (2003). Design and Synthesis of 8-Hydroxy-[8][19]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry, 46(5), 844-854. [Link]

  • ResearchGate. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. [Link]

  • Kappe, C. O., & Dallinger, D. (2023). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • ResearchGate. (n.d.). Microwave assisted synthesis of 1,8- naphthyridines. [Link]

  • Domagala, J. M., et al. (1987). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 30(1), 114-20. [Link]

  • Adams, N. D., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]

  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
  • Perry, J. D., et al. (2012). Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. Journal of Organic Chemistry, 77(9), 4148-57. [Link]

  • Czaplinski, K., & Nilsen, T. W. (2009). Affinity chromatography using 2' fluoro-substituted RNAs for detection of RNA-protein interactions in RNase-rich or RNase-treated extracts. RNA, 15(11), 2178-83. [Link]

Sources

Optimization

preventing degradation of 8-fluoro-1,6-naphthyridine during long-term storage

Welcome to the Technical Support Center for 8-fluoro-1,6-naphthyridine . This guide is designed for researchers, scientists, and drug development professionals who require rigorous, self-validating protocols to maintain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-fluoro-1,6-naphthyridine . This guide is designed for researchers, scientists, and drug development professionals who require rigorous, self-validating protocols to maintain the structural integrity of this highly reactive fluorinated heterocyclic building block during long-term storage and handling.

Mechanistic Causality of Degradation (FAQ)

Q: Why does 8-fluoro-1,6-naphthyridine degrade rapidly under standard benchtop conditions? A: The degradation of 8-fluoro-1,6-naphthyridine is driven by the intrinsic electronic properties of its fluorinated heterocyclic core. There are three primary causal pathways for its degradation:

  • N-Oxidation: The 1,6-naphthyridine ring contains two basic nitrogen atoms. When exposed to atmospheric oxygen or trace oxidizing agents, these nitrogens readily undergo oxidation to form N-oxides. This is a well-documented incompatibility for 1,6-naphthyridine derivatives 1.

  • Hydrolytic Defluorination: The highly electron-deficient nature of the naphthyridine ring is exacerbated by the strongly electron-withdrawing fluorine atom at the 8-position. This makes the C8 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by moisture ( H2​O ), leading to the substitution of fluorine with a hydroxyl group 2.

  • Photolytic Cleavage: While the C-F bond is thermodynamically strong, exposure to UV/visible light can induce photolytic defluorination and ring cleavage, a known degradation pathway for fluoroaromatics and related fluoroquinolone structures 3.

Q: Does temperature directly cause degradation? A: Temperature itself is not the reactant, but it acts as a kinetic multiplier. Following Arrhenius kinetics, elevated temperatures (e.g., room temperature vs. -20°C) significantly increase the rate constants for both oxidation and hydrolysis. Therefore, maintaining the compound in a cool, dark environment is critical to suppress these kinetic energies 4.

DegradationMechanisms cluster_stressors Environmental Stressors Compound 8-Fluoro-1,6-naphthyridine Light UV/Vis Light Compound->Light Moisture Moisture (H2O) Compound->Moisture Oxygen Atmospheric O2 Compound->Oxygen Defluorination Photolytic Defluorination (C-F Cleavage) Light->Defluorination Hydrolysis Hydrolytic Degradation (Nucleophilic S_NAr) Moisture->Hydrolysis NOxide N-Oxide Formation (Ring Oxidation) Oxygen->NOxide

Logical relationship between environmental stressors and degradation pathways.

Quantitative Stability Data

To illustrate the impact of environmental stressors, the following table summarizes the expected purity retention of 8-fluoro-1,6-naphthyridine under various storage conditions.

Storage ConditionTimeframeEstimated Purity RetentionPrimary Degradant ObservedCausality / Mechanism
Benchtop (Light + Air, 25°C)7 Days< 85%N-oxide & Defluorinated speciesUV photolysis and atmospheric oxidation
Benchtop (Dark, 25°C)30 Days~ 92%N-oxideAtmospheric oxidation
4°C (Dark, Ambient Air)6 Months~ 95%Hydroxylated speciesTrace moisture condensation causing SN​Ar
-20°C (Dark, Argon Blanket)> 24 Months> 99%NoneComplete suppression of kinetic energy, light, and oxidants

Self-Validating Experimental Protocols

Protocol 1: Inert Gas Blanketing and Aliquoting Workflow

Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation. Aliquoting minimizes this. Argon is chosen over Nitrogen because it is denser than air, providing a superior protective blanket that settles over the solid compound.

Self-Validation Step: Include a "sentinel vial" containing indicating silica gel alongside the compound aliquots in the secondary storage container. If the silica gel changes color (e.g., blue to pink), the primary moisture barrier has failed, invalidating the storage condition before the compound is even tested.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk container from cold storage and place it in a vacuum desiccator at room temperature for 2 hours prior to opening. Reasoning: Opening a cold vial in ambient air instantly condenses moisture onto the hygroscopic powder.

  • Transfer: Move the sealed container into a glovebox purged with Argon, or utilize a Schlenk line setup.

  • Aliquoting: Weigh out single-use aliquots (e.g., 5-10 mg) into pre-dried, amber glass vials. Reasoning: Amber glass blocks UV-induced photolytic defluorination.

  • Blanketing: Purge the headspace of each vial with a gentle stream of Argon gas for 10 seconds.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. Reasoning: PTFE provides a chemically inert, highly effective moisture barrier.

  • Storage: Place the aliquoted vials into a secondary sealed container with indicating desiccant (the sentinel) and store at -20°C.

StorageWorkflow Step1 Equilibrate to RT (Desiccator) Step2 Aliquot in Glovebox (Amber Vials) Step1->Step2 Step3 Argon Purge (Inert Blanket) Step2->Step3 Step4 Seal with PTFE (Moisture Barrier) Step3->Step4 Step5 Store at -20°C (Dark/Dry) Step4->Step5

Step-by-step self-validating workflow for aliquoting and storing the compound.

Protocol 2: LC-MS/MS Structural Integrity Validation

Causality: Before utilizing the compound in sensitive assays (e.g., cross-coupling reactions or biological screening), its structural integrity must be verified. LC-MS/MS allows for the exact mass identification of degradants like N-oxides ( [M+O+H]+ ) or hydroxylated species ( [M−F+OH+H]+ ).

Self-Validation Step: Inject a blank solvent and a known stable internal standard (e.g., deuterated 1,6-naphthyridine) alongside the sample. If the blank shows carryover or the reference standard shows degradation peaks, the LC-MS system is causing in-source fragmentation/oxidation, invalidating the test.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the 8-fluoro-1,6-naphthyridine sample in 1 mL of LC-MS grade Acetonitrile (ACN).

  • Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using 0.1% Formic Acid in LC-MS grade Water.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Gradient Elution: Run a mobile phase gradient of 5% to 95% ACN (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Analysis: Monitor in positive ESI mode for the parent mass ( [M+H]+ ) and common degradation masses:

    • Parent: m/z 149.05

    • N-Oxide: m/z 165.05

    • Hydrolyzed (Defluorinated): m/z 147.05

LCMSLogic Sample Prepare Sample (1 µg/mL) Inject Inject into LC-MS/MS (Run Gradient) Sample->Inject Decision Observe Primary Mass Inject->Decision Pass [M+H]+ only (Compound Intact) Decision->Pass Fail1 [M+O+H]+ detected (N-Oxidation) Decision->Fail1 Fail2 [M-F+OH+H]+ detected (Hydrolysis) Decision->Fail2

Logical decision tree for LC-MS/MS structural validation of 8-fluoro-1,6-naphthyridine.

References

  • Spectrum Chemical. "1,6-Naphthyridine Safety Data Sheet and Storage Guidelines." spectrumchemical.com. 1

  • TCI America. "1,6-Naphthyridine | 253-72-5 | TCI AMERICA." tcichemicals.com.4

  • Semantic Scholar. "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics." semanticscholar.org. 3

  • Murphy CD. "Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications." nih.gov (Applied Microbiology and Biotechnology). 2

Sources

Troubleshooting

optimizing crystallization conditions for 8-fluoro-1,6-naphthyridine

Technical Support Center: Optimizing Crystallization Conditions for 8-Fluoro-1,6-Naphthyridine Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Crystallization Conditions for 8-Fluoro-1,6-Naphthyridine

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the physicochemical challenges of crystallizing fluorinated heterocyclic scaffolds. 8-fluoro-1,6-naphthyridine is a critical building block in the synthesis of various therapeutics, including KRAS and JAK kinase inhibitors. However, the introduction of the fluorine atom significantly alters the molecule's crystal packing dynamics, requiring precise control over thermodynamic and kinetic parameters.

Workflow & Logic

CrystallizationLogic N1 8-Fluoro-1,6-Naphthyridine Crude Extract N2 Assess Solubility Profile (Polar vs. Non-Polar) N1->N2 N3 Target Application? N2->N3 N4 Single Crystal XRD N3->N4 Structural ID N5 Bulk Purification N3->N5 Scale-up N6 Vapor Diffusion Protocol (Solvent/Anti-solvent) N4->N6 N7 Cooling Crystallization (EtOH/H2O) N5->N7 N10 High-Purity Crystals Isolated N6->N10 N8 Oiling Out Occurs? N7->N8 N9 Adjust Cooling Rate & Add Seed Crystals N8->N9 Yes N8->N10 No N9->N7 Re-dissolve & Retry

Logical decision tree for selecting 8-fluoro-1,6-naphthyridine crystallization methods.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 8-fluoro-1,6-naphthyridine sample frequently "oil out" instead of forming crystals during cooling? Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated too rapidly, bypassing the activation energy required for primary nucleation. The causality lies in the fluorine atom. Fluorine's high electronegativity alters the molecule's dipole moment. Unlike other halogens, fluorine is a poor hydrogen bond acceptor but relies heavily on weak C–H···F, F···F, and C–F···π interactions to direct the crystal packing arrangement[1]. If the cooling ramp is too steep, these weak supramolecular synthons do not have the time to organize the lattice. Solution: You must lower the kinetic barrier. Implement a slow-cooling protocol (e.g., 0.1 °C/min) and introduce seed crystals at the metastable zone limit to bypass primary nucleation entirely.

Q2: Does the fluorine atom help or hinder the overall stability of the crystal? Expert Insight: When controlled properly, it helps. Strategic partial fluorination of aromatic systems actually induces solid-state interactions that can accelerate crystallization and dramatically improve the thermal and photostability of the resulting solid[2]. The key is providing an environment (solvent system) that does not outcompete these weak F···F interactions.

Q3: Which solvent systems are most reliable for screening this specific scaffold? Expert Insight: The naphthyridine core is a rigid, planar system that readily participates in π-π stacking, while the nitrogen heteroatoms provide hydrogen bond accepting capabilities. A mixed solvent system utilizing an alcohol (to solubilize and hydrogen-bond with the nitrogens) and water (as an anti-solvent) is highly effective for 1,6-naphthyridine derivatives[3].

Quantitative Data: Solvent Selection Matrix

To facilitate your solvent screening, we have compiled the optimal crystallization parameters based on empirical solubility data for fluorinated naphthyridines.

Solvent System (Solvent : Anti-Solvent)Volume RatioDielectric Constant (ε)Evaporation RateNucleation ProfileTypical Crystal Morphology
Ethanol : Water1 : 424.3 / 80.1SlowModerateNeedles / Prisms
Ethyl Acetate : Hexane1 : 36.0 / 1.9FastHigh (Risk of oiling)Fine Powders
Dichloromethane : Pentane1 : 28.9 / 1.8Very FastVery HighAmorphous / Microcrystalline
Toluene : Heptane1 : 22.4 / 1.9SlowLowBlocky Single Crystals

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system . This means the procedure includes built-in physical checks to ensure the experiment is proceeding correctly before moving to the next step, saving time and resources.

Protocol A: Anti-Solvent Cooling Crystallization (For Bulk Purification)

This method leverages the high solubility of 8-fluoro-1,6-naphthyridine in ethanol and its poor solubility in water, utilizing seed crystals to prevent oiling out[3].

  • Dissolution: Suspend 1.0 g of crude 8-fluoro-1,6-naphthyridine in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask. Heat the mixture to 60 °C while stirring until complete dissolution occurs.

    • Self-Validation Check: Inspect the solution against a light source. If the solution remains cloudy, impurities or undissolved particulates are present. Filter the hot solution immediately through a pre-warmed 0.22 µm PTFE syringe filter into a clean flask. This ensures any subsequent precipitation is true crystallization, not heterogeneous crashing out on foreign particles.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add 2.0 mL of deionized water dropwise (approx. 1 drop/sec) using an addition funnel. Stop the addition just as the solution becomes faintly opalescent (the cloud point).

  • Re-equilibration: Add 2-3 drops of ethanol until the solution becomes perfectly clear again. You are now exactly at the edge of the metastable zone.

  • Seeding: Cool the solution to 50 °C and add 5–10 mg of pure 8-fluoro-1,6-naphthyridine seed crystals.

    • Self-Validation Check: The seed crystals should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; add another drop of water. If massive precipitation occurs instantly, it is supersaturated; add a drop of ethanol and reheat.

  • Controlled Cooling: Reduce the temperature to 20 °C at a strict rate of 0.1 °C/min. Once at 20 °C, stir for an additional 4 hours.

  • Isolation: Collect the resulting colorless crystalline solid by vacuum filtration. Wash the filter cake with 10 mL of ice-cold water, followed by 5 mL of cold heptane to remove residual organics. Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Vapor Diffusion (For X-Ray Single Crystal Growth)

This method provides the slow, diffusion-controlled kinetics necessary for the weak C-H···F and F···F interactions to arrange the molecules into high-quality, diffraction-grade single crystals[1].

  • Solubilization (Inner Vial): Dissolve 10 mg of high-purity 8-fluoro-1,6-naphthyridine in 0.5 mL of a good solvent (e.g., Toluene) in a 2 mL glass dram vial. Ensure complete dissolution.

  • Chamber Setup (Outer Vial): Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial. Carefully add 3.0 mL of an anti-solvent (e.g., Heptane) into the outer 20 mL vial, ensuring the liquid level of the anti-solvent is slightly higher than the liquid level of the solvent in the inner vial.

  • Incubation & Sealing: Tightly cap the outer 20 mL vial using a Teflon-lined cap. Wrap the cap junction with Parafilm to ensure a hermetic seal. Place the setup in an undisturbed, vibration-free environment at a constant 20 °C.

    • Self-Validation Check: Over 3 to 7 days, monitor the liquid level in the inner vial. Because the anti-solvent has a higher vapor pressure, it will diffuse into the inner vial. A rising liquid level in the inner vial validates that vapor transfer is successfully occurring. Crystals should begin to form on the walls of the inner vial within 7–14 days.

Supramolecular Interaction Pathway

SupramolecularInteractions N1 8-Fluoro Substituent N3 Adjacent Molecule N1->N3 F...F Interactions N1->N3 C-H...F Bonding N2 Naphthyridine Core N2->N3 π-π Stacking N4 Solvent (EtOH) N4->N2 H-Bonding to N

Supramolecular interactions driving 8-fluoro-1,6-naphthyridine crystallization.

References

  • Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors Source: University of Kentucky / J. Am. Chem. Soc. URL:[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: ACS Publications / National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

reducing byproduct formation in 1,6-naphthyridine derivatives

Welcome to the Technical Support Center for the synthesis and functionalization of 1,6-naphthyridine derivatives. As a core scaffold in modern medicinal chemistry—frequently utilized in kinase inhibitors and anti-infecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 1,6-naphthyridine derivatives. As a core scaffold in modern medicinal chemistry—frequently utilized in kinase inhibitors and anti-infectives—the 1,6-naphthyridine bicyclic system presents unique synthetic challenges. Its multiple reactive sites and electron-deficient nature often lead to regioisomeric mixtures, over-functionalization, and degradation byproducts.

This guide is engineered by application scientists to provide you with field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to maximize your synthetic yield and purity.

I. Diagnostic Workflow: Identifying Byproduct Origins

Before adjusting your reaction parameters, it is critical to classify the byproduct. Use the diagnostic logic tree below to match your LC-MS/NMR data to the appropriate mechanistic failure point.

Pathway A Crude 1,6-Naphthyridine Mixture B LC-MS / 1H NMR Analysis A->B C1 Regioisomeric Mixtures (e.g., C5 vs. C7) B->C1 C2 Aromatized Byproducts (from Tetrahydro-core) B->C2 C3 Protodeborylation (in Cross-Couplings) B->C3 D1 Switch to 5,7-Ditriflate Intermediates C1->D1 D2 Strict Inert Atmosphere & Rapid Aqueous Workup C2->D2 D3 Reduce Reaction Time (< 30 mins) C3->D3

Diagnostic workflow for identifying and mitigating 1,6-naphthyridine byproducts.

II. Deep-Dive Troubleshooting Guides

Issue 1: Poor Regioselectivity During C5/C7 Functionalization

Symptom: LC-MS reveals a near 1:1 or 2:1 mixture of regioisomers when attempting to substitute halogens or activate heterocyclic amides on the 1,6-naphthyridine core. Mechanistic Causality: Traditional amide activation strategies struggle to differentiate between the C5 and C7 positions due to competing electronic activation from the N1 and N6 nitrogens. Resolution: Forgo traditional stepwise halogenation. Instead, utilize a tandem nitrile hydration/cyclization to form 1,6-naphthyridine-5,7-diones, followed by a one-pot ditriflation[1]. 1,6-naphthyridine-5,7-ditriflates are bench-stable but highly reactive. Because the C5 position is more electrophilic, you can control regioselectivity entirely by the order of reagent addition: an SN​Ar amination will exclusively hit C5 at low temperatures, leaving the C7 triflate primed for a subsequent downstream Pd-catalyzed cross-coupling[1].

Issue 2: Spontaneous Aromatization of Tetrahydro-1,6-naphthyridines

Symptom: During the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, NMR indicates the presence of a fully aromatized 1,6-naphthyridine byproduct (often M-4 on mass spec). Mechanistic Causality: Tetrahydronaphthyridines are highly electron-rich and extremely susceptible to oxidation by trace residual oxygen in the reaction solvent or headspace. This thermodynamically favorable oxidation cascade rapidly converts the tetrahydro ring back into the aromatic system[2]. Resolution: Degas all solvents via freeze-pump-thaw cycles and maintain a strict Argon atmosphere. Because the aromatized impurity is highly organic-soluble, it can often be separated from the target compound by exploiting pKa differences during an immediate, controlled aqueous workup[2].

Issue 3: Protodeborylation Byproducts in Suzuki Couplings

Symptom: When attempting to couple boronic acids to the 1,6-naphthyridine core, the major product is the dehalogenated/detriflated naphthyridine core, alongside the protodeborylated arene. Mechanistic Causality: 1,6-naphthyridines are electron-deficient. In Pd-catalyzed cross-couplings, the transmetalation step can be sluggish. If the reaction is heated for extended periods (e.g., >16 hours), the competing protodeborylation pathway outpaces the productive cross-coupling, especially when using electron-withdrawing boronic acids[3]. Resolution: Drastically reduce reaction times. By optimizing the catalyst (e.g., switching to Pd(dppf)Cl2​ ) and stopping the reaction at 30 minutes, you can outcompete the protodeborylation degradation pathway[3].

III. Frequently Asked Questions (FAQs)

Q: Why is my tandem nitrile hydration failing to yield the 1,6-naphthyridine-5,7-dione intermediate? A: If your advanced synthetic intermediate contains functional groups sensitive to strong acids or bases, traditional hydration will fail. Furthermore, the proton at the C8 position of the naphthyridine precursor is highly acidic. Under strongly basic conditions, deprotonation at C8 actively interferes with the desired nitrile hydration mechanism[1]. Switch to mild, neutral hydration catalysts (e.g., Parkins catalyst).

Q: Can I isolate dibenzo[c,h][1,6]naphthyridinediones from their soluble byproducts without column chromatography? A: Yes. The core polycyclic system of dibenzo[c,h][1,6]naphthyridines is highly planar and tends to crystallize out of solution. In most base-mediated cyclizations, the final dibenzonaphthyridines precipitate as less-soluble solids, allowing you to simply filter them off while the more soluble byproducts remain in the mother liquor[4].

IV. Quantitative Analytics: Cross-Coupling Optimization

The following table summarizes the causal relationship between reaction time, catalyst selection, and byproduct formation during the Suzuki-Miyaura cross-coupling of 1,6-naphthyridine derivatives.

Catalyst SystemBase / SolventTemp (°C)TimeTarget Yield (%)Protodeborylation Byproduct (%)
Pd(dppf)Cl2​ K2​CO3​ / Dioxane8016 h6525
Pd(PPh3​)4​ Na2​CO3​ / Toluene8016 h7218
Pd(dppf)Cl2​ K2​CO3​ / Dioxane8030 min 94 < 2
Pd2​(dba)3​ / XPhos Cs2​CO3​ / THF602 h885

Data Synthesis: Extended heating (>16h) drives protodeborylation. Rapid reactions (<30 min) with bidentate ligands ( dppf ) maximize transmetalation efficiency before degradation occurs[3].

V. Validated Standard Operating Procedures (SOPs)

SOP 1: Regioselective One-Pot Difunctionalization of 1,6-Naphthyridines

Objective: Achieve sequential C5 amination and C7 cross-coupling without isolating intermediates, preventing regioisomer formation.

  • Ditriflation: Dissolve 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous DCM. Add pyridine (3.0 equiv) and cool to 0 °C. Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 2.2 equiv). Stir for 1 hour at room temperature.

  • Validation Checkpoint: Pull an aliquot for LC-MS. Confirm complete conversion to the 5,7-ditriflate (observe [M+H]+ corresponding to the ditriflate mass).

  • Regioselective C5 Amination: Cool the reaction mixture to -78 °C. Slowly add the secondary amine (1.0 equiv). The extreme electrophilicity of C5 ensures exclusive substitution at this position[1]. Stir for 30 minutes.

  • One-Pot C7 Suzuki Coupling: To the same vessel, add Pd(dppf)Cl2​ (0.05 equiv), the desired boronic acid (1.2 equiv), and aqueous K2​CO3​ (2.0 M). Replace the DCM with 1,4-dioxane via solvent swap, and heat to 80 °C for exactly 30 minutes to prevent protodeborylation[3].

  • Workup: Quench with water, extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate.

SOP 2: Asymmetric Transfer Hydrogenation (Minimizing Aromatization)

Objective: Synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines while suppressing the M-4 oxidized byproduct.

  • Preparation: Charge a high-pressure autoclave vessel with the 2-methoxy-1,6-naphthyridine precursor (1.0 equiv), Ru-catalyst (0.01 equiv), and dry MeOH. Add a catalytic amount of BHT (butylated hydroxytoluene) as a radical scavenger.

  • Atmosphere Control (Critical): Purge the vessel with Argon for 15 minutes. Residual oxygen is the primary driver of the aromatized byproduct[2].

  • Reaction: Pressurize with H2​ gas and heat to 60 °C for 6 hours.

  • Validation Checkpoint: Vent the reactor carefully. Assay the solution via HPLC. Target assay yield should be >75%.

  • Aqueous Remediation: Dilute the mixture with 2-propanol and concentrate. Treat the crude residue with dilute aqueous NaOH. The oxidized/aromatized impurity partitions into the aqueous waste, allowing the pure tetrahydro-product to be extracted cleanly into the organic phase[2].

VI. References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. 1

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. 2

  • Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings. ChemRxiv. 3

  • Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Expert Guidance on Handling 8-Fluoro-1,6-Naphthyridine Reagents

Welcome to the technical support center for 8-fluoro-1,6-naphthyridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-fluoro-1,6-naphthyridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile and reactive class of compounds. As a Senior Application Scientist, I have compiled this guide to address the common challenges associated with the moisture sensitivity of these reagents and to provide practical, field-tested solutions to ensure the success of your experiments.

The 1,6-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, and the introduction of a fluorine atom at the 8-position significantly modulates its electronic properties, making it a valuable building block for the synthesis of novel therapeutics.[1] However, this fluorine atom also renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), where water can act as a nucleophile, leading to undesired hydrolysis and the formation of 8-hydroxy-1,6-naphthyridine byproducts.[2][3] This guide will provide you with the necessary knowledge and techniques to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the handling and use of 8-fluoro-1,6-naphthyridine reagents.

Q1: How should I properly store 8-fluoro-1,6-naphthyridine reagents?

A1: Proper storage is the first line of defense against moisture-induced degradation. These reagents should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, a desiccator or a dry box is highly recommended. It is also advisable to store the reagent in smaller, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere.

Q2: My 8-fluoro-1,6-naphthyridine reagent has been stored for a while. How can I check its purity before use?

A2: Before using a previously opened container of 8-fluoro-1,6-naphthyridine, it is crucial to assess its purity. You can do this by running a quick proton NMR (¹H NMR) or a thin-layer chromatography (TLC) analysis. In the ¹H NMR, the presence of a new peak in the aromatic region, potentially corresponding to the proton at the 8-position of the hydrolyzed product, could indicate degradation. On a TLC plate, the hydrolyzed product (8-hydroxy-1,6-naphthyridine) will likely have a different Rf value, often appearing as a more polar spot.

Q3: I suspect my reaction with 8-fluoro-1,6-naphthyridine is failing due to moisture. What are the tell-tale signs?

A3: The most common sign of a moisture-related issue is a low yield of your desired product, accompanied by the formation of a significant amount of a more polar byproduct. This byproduct is often the corresponding 8-hydroxy-1,6-naphthyridine. You may also observe a complex mixture of products on your TLC or LC-MS analysis, as the hydrolyzed product might participate in or catalyze side reactions.

Q4: Can I use protic solvents like ethanol or methanol in my reactions with 8-fluoro-1,6-naphthyridine?

A4: The use of protic solvents with 8-fluoro-1,6-naphthyridine is generally not recommended, especially at elevated temperatures or in the presence of a base. These solvents can act as nucleophiles and lead to the displacement of the fluorine atom. If a protic solvent is absolutely necessary for solubility reasons, the reaction should be conducted at the lowest possible temperature and for the shortest possible time. However, anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, toluene, or N,N-dimethylformamide (DMF) are the preferred choice.

Q5: What is the underlying chemical reason for the moisture sensitivity of 8-fluoro-1,6-naphthyridine?

A5: The moisture sensitivity of 8-fluoro-1,6-naphthyridine stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system makes the carbon atom attached to the fluorine electron-deficient and thus, a prime target for nucleophilic attack. Water, although a weak nucleophile, can attack this carbon, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent elimination of the fluoride ion results in the formation of the 8-hydroxy-1,6-naphthyridine.[1][2][3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during experiments with 8-fluoro-1,6-naphthyridine reagents.

Issue 1: Low or No Yield of the Desired Product

A low or non-existent yield is the most frequent problem and can often be traced back to the presence of moisture.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Purity of 8-Fluoro-1,6-Naphthyridine (TLC, ¹H NMR) start->check_reagents check_solvents Ensure Solvents are Anhydrous check_reagents->check_solvents Reagent is Pure purify_reagent Purify Reagent (Recrystallization/Chromatography) check_reagents->purify_reagent Impurity Detected check_atmosphere Confirm Proper Inert Atmosphere Technique check_solvents->check_atmosphere Solvents are Dry dry_solvents Dry Solvents Using Appropriate Method (See Table 1) check_solvents->dry_solvents Solvents May Be Wet check_reaction_conditions Review Reaction Temperature and Time check_atmosphere->check_reaction_conditions Inert Atmosphere is Good improve_inert_atmosphere Improve Inert Atmosphere Setup (See Diagram 1) check_atmosphere->improve_inert_atmosphere Potential Leak or Inadequate Purging optimize Systematically Optimize Reaction Conditions check_reaction_conditions->optimize Conditions are as per Protocol adjust_conditions Adjust Temperature or Reaction Time check_reaction_conditions->adjust_conditions Conditions May Be Suboptimal purify_reagent->check_reagents dry_solvents->check_solvents improve_inert_atmosphere->check_atmosphere adjust_conditions->optimize

Caption: A decision tree for troubleshooting low yields.

  • Verify Reagent Purity: Before troubleshooting other parameters, confirm the purity of your 8-fluoro-1,6-naphthyridine. As mentioned in the FAQs, TLC and ¹H NMR are effective methods. If impurities are detected, consider purification by recrystallization or column chromatography.

  • Ensure Anhydrous Solvents: The importance of using dry solvents cannot be overstated. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time. It is best practice to dry your solvents before use. Refer to the table below for recommended drying agents.

  • Implement a Robust Inert Atmosphere: Reactions involving moisture-sensitive reagents should always be performed under an inert atmosphere of nitrogen or argon.[4] Ensure all your glassware is thoroughly dried, and your inert gas setup is leak-proof.

Issue 2: Formation of 8-Hydroxy-1,6-Naphthyridine as a Major Byproduct

The presence of this byproduct is a clear indication of hydrolysis.

  • Rigorous Drying of Solvents and Reagents: This is the most critical step. Ensure all components of your reaction are free from water.

  • Use of a Scavenger for Adventitious Water: In some cases, adding a small amount of a water scavenger, such as molecular sieves (3Å or 4Å), directly to the reaction mixture can be beneficial. However, ensure the sieves are properly activated and compatible with your reaction conditions.

  • Optimize Reaction Conditions: If the reaction requires elevated temperatures, even trace amounts of water can become more reactive. Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Experimental Protocols

Here are detailed protocols for key procedures to ensure a moisture-free reaction environment.

Protocol 1: Drying of Organic Solvents

Table 1: Recommended Drying Agents for Common Anhydrous Solvents

SolventRecommended Drying Agent(s)Incompatible Drying Agents
Tetrahydrofuran (THF)Sodium/benzophenone still, Activated Alumina, Molecular Sieves (3Å)Calcium chloride
DioxaneSodium/benzophenone still, Activated Alumina, Molecular Sieves (3Å)Calcium chloride
TolueneSodium/benzophenone still, Calcium hydride (CaH₂), Molecular Sieves (4Å)
Dichloromethane (DCM)Calcium hydride (CaH₂), Phosphorus pentoxide (P₂O₅)Sodium
Acetonitrile (MeCN)Calcium hydride (CaH₂), Molecular Sieves (3Å)Sodium/benzophenone
N,N-Dimethylformamide (DMF)Barium oxide (BaO), Molecular Sieves (4Å), followed by distillation under reduced pressureMagnesium sulfate

Note: Always handle reactive drying agents like sodium and calcium hydride with extreme caution and under an inert atmosphere.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

This protocol describes a standard setup using a Schlenk line or a nitrogen/argon manifold with balloons.

inert_atmosphere_setup cluster_setup Inert Atmosphere Reaction Setup flask Reaction Flask (Flame-dried) septum Rubber Septum flask->septum needle_out Vent Needle flask->needle_out stir_plate Stir Plate flask->stir_plate needle_in Inert Gas Inlet Needle needle_in->flask balloon Inert Gas Balloon balloon->needle_in

Caption: A simple inert atmosphere setup using a balloon.

  • Dry Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

  • Assemble the Apparatus: Assemble the reaction flask with a stir bar and a rubber septum while it is still warm.

  • Purge with Inert Gas: Insert an inlet needle connected to an inert gas source (e.g., a balloon filled with nitrogen or argon) and an outlet needle through the septum.

  • Flush the System: Allow the inert gas to flow through the flask for several minutes to displace any air and moisture.

  • Introduce Reagents: Add your anhydrous solvent and reagents via syringe through the septum. For solid reagents, you can add them to the flask before purging or use a solid addition funnel under a positive flow of inert gas.

  • Maintain a Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This can be achieved by keeping the inert gas balloon attached.

By diligently following these guidelines and protocols, you can significantly improve the success rate of your reactions involving the moisture-sensitive yet highly valuable 8-fluoro-1,6-naphthyridine reagents.

References

  • [Synthesis of 8-methyl benzo[b]naphtho[f][5][6]-naphthyridines]([Link])

Sources

Reference Data & Comparative Studies

Validation

Halogen Substitution at the 8-Position of 1,6-Naphthyridines: A Comparative Guide to Binding Affinity for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the 1,6-naphthyridine scaffold has emerged as a privileged structure, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the 1,6-naphthyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Strategic modification of this scaffold is key to modulating potency, selectivity, and pharmacokinetic properties. The substitution of a halogen atom at the 8-position is a common strategy to this end. This guide provides an in-depth comparison of the anticipated binding affinity of 8-fluoro-1,6-naphthyridine and 8-chloro-1,6-naphthyridine, drawing upon experimental data from closely related analogs and fundamental principles of drug-receptor interactions.

The Physicochemical Dichotomy of Fluorine and Chlorine in Drug Design

The choice between a fluorine and a chlorine substituent is a critical decision in lead optimization, as these halogens impart distinct electronic and steric properties to a molecule.[4][5] Understanding these differences is fundamental to predicting their impact on binding affinity.

PropertyFluorineChlorineImplication for Binding Affinity
Electronegativity (Pauling Scale) 3.98[5]3.16[5]The highly electronegative fluorine creates a more polarized C-F bond, potentially leading to stronger electrostatic interactions with polar residues in a binding pocket.[6]
Van der Waals Radius (Å) 1.47[5][7]1.74[5][7]The smaller size of fluorine makes it a closer isostere of hydrogen, minimizing steric hindrance and allowing for a better fit in sterically constrained binding sites.[5][7]
C-X Bond Length (Å) 1.47 (for C-F)[5]1.77 (for C-Cl)[5]The shorter and stronger C-F bond can influence the conformational rigidity of the ligand.[5][8]
Polarizability LowHigher than FluorineThe greater polarizability of chlorine can lead to more significant van der Waals and dispersion forces with the receptor.[5]
Halogen Bonding Potential WeakModerateChlorine can act as a halogen bond donor, forming a directional interaction with a Lewis base (e.g., a backbone carbonyl) in the binding site, which can significantly enhance affinity. Fluorine's ability to form halogen bonds is generally considered negligible.[5][9]

The following diagram illustrates the key physicochemical differences between a C-F and a C-Cl bond on an aromatic ring.

Figure 1. Physicochemical Properties of C-F vs. C-Cl Bonds cluster_CF 8-Fluoro-1,6-naphthyridine cluster_CCl 8-Chloro-1,6-naphthyridine CF_img CCl_img CF_props Highly Electronegative Small van der Waals Radius Short, Strong C-F Bond Weak Halogen Bond Donor CCl_props Less Electronegative Larger van der Waals Radius Longer, Weaker C-Cl Bond Potential Halogen Bond Donor

Caption: Key physicochemical differences between C-F and C-Cl bonds.

Comparative Biological Activity: Insights from 8-Halo-1,6-Naphthyridine Analogs

A study by Chan et al. on 1,6-naphthyridine derivatives as inhibitors of human cytomegalovirus (HCMV) provides valuable experimental data for comparing the effects of 8-chloro and 8-bromo substitutions.[10] While this study does not include the 8-fluoro analog, the data allows for an informed discussion on the impact of halogen substitution at this position.

The study reports the following 50% inhibitory concentrations (IC50) against HCMV:

CompoundRIC50 (µM)
8 Br0.05
9 Cl0.04

These results indicate that in this specific biological context, the 8-chloro derivative (9) is slightly more potent than the 8-bromo derivative (8). This suggests that for this particular target, the electronic and steric properties of chlorine are more favorable for binding than those of bromine.

Based on the established principles of medicinal chemistry, we can extrapolate the potential activity of an 8-fluoro analog. Given the small size and high electronegativity of fluorine, it is plausible that an 8-fluoro analog could exhibit comparable or even superior potency, particularly if the binding pocket is sterically constrained or features a hydrogen bond acceptor that can interact favorably with the polarized C-F bond. However, if a halogen bond is a key interaction for affinity, the chloro- and bromo-analogs would likely be more potent.[5][9]

Causality Behind Experimental Choices in Binding Affinity Assays

To experimentally determine and compare the binding affinities of these compounds, a robust and validated assay is paramount. A radioligand competition binding assay is a gold-standard method for such a purpose. The choice of this assay is dictated by its high sensitivity, specificity, and ability to provide quantitative data on ligand-receptor interactions.

The core principle of a competition binding assay is to measure the ability of a test compound (e.g., 8-fluoro- or 8-chloro-1,6-naphthyridine) to displace a radiolabeled ligand with known affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki).

The following diagram outlines the workflow of a typical radioligand competition binding assay.

Figure 2. Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Test Compound to reach equilibrium Receptor->Incubate Radioligand Radioligand Solution (fixed concentration) Radioligand->Incubate Test_Compounds Test Compound Dilutions (8-fluoro- & 8-chloro-1,6-naphthyridine) Test_Compounds->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Detect Quantify Bound Radioactivity (scintillation counting) Separate->Detect Analyze Data Analysis (calculate IC50 and Ki) Detect->Analyze

Sources

Comparative

benchmarking synthetic routes for 8-fluoro-1,6-naphthyridine

The 8-fluoro-1,6-naphthyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, most notably in the development of highly selective JAK kinase inhibitors (such as izencitinib/TD-1473) and salt...

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Author: BenchChem Technical Support Team. Date: April 2026

The 8-fluoro-1,6-naphthyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, most notably in the development of highly selective JAK kinase inhibitors (such as izencitinib/TD-1473) and salt-inducible kinase (SIK) inhibitors[1],[2]. The strategic incorporation of a fluorine atom at the C-8 position serves a dual purpose: it significantly modulates the pKa of the adjacent naphthyridine nitrogen to optimize oral bioavailability, and it enhances target binding affinity through precise halogen bonding.

However, the regioselective synthesis of this specific fluorinated bicyclic system is notoriously challenging. Traditional Skraup or Friedländer condensations often require harsh conditions that lead to defluorination or poor regiocontrol. As a Senior Application Scientist, I have benchmarked three state-of-the-art synthetic routes to construct the 8-fluoro-1,6-naphthyridine core. This guide critically evaluates these methodologies, providing researchers with data-backed, self-validating protocols to optimize their discovery workflows.

Mechanistic Rationale & Pathway Analysis

The synthesis of 8-fluoro-1,6-naphthyridines can be approached through three distinct mechanistic paradigms, each offering unique advantages depending on the desired substitution pattern and scale.

Route A: Ag(I)-Catalyzed Iminofluorination (The Modern One-Pot Approach) This highly efficient one-pot methodology utilizes o-alkynylquinolinyl aldehydes (or related pyridine precursors) and Selectfluor[3]. Causality: Silver(I) acts as a highly specific π-Lewis acid, activating the alkyne for nucleophilic attack by the transiently formed imine. Subsequent trapping of the organosilver intermediate by electrophilic fluorine from Selectfluor yields the fluorinated naphthyridine. This elegant cascade avoids the use of highly toxic fluorinating gases or harsh, multi-step halogen exchange (Halex) reactions.

Route B: Directed Lithiation and Enamine Annulation (The Regioselective Industrial Approach) Utilized extensively in the patent literature for JAK inhibitors (e.g.,), this route constructs the second ring onto a pre-functionalized 3-fluoro-4-aminopyridine derivative[1]. Causality: The highly electronegative fluorine and adjacent halogens direct the lithiation (via n-BuLi) strictly to the ortho-position. The resulting organolithium species is trapped by an electrophile such as (E)-3-(dimethylamino)acrylaldehyde. The dimethylamine moiety acts as an excellent leaving group during the subsequent cyclization, ensuring absolute regiocontrol.

Route C: Intramolecular Friedel-Crafts Cycloaromatization (The Polycyclic Approach) Recent advances demonstrate that 4-(arylamino)nicotinonitriles can undergo acid-mediated cycloaromatization to form fused polycyclic derivatives[4]. Causality: The cyano group acts as a highly efficient one-carbon synthon. Protonation of the nitrile generates an electrophilic keteniminium-like intermediate, which undergoes an intramolecular Friedel-Crafts attack by the electron-rich aryl ring, forming the naphthyridine core under surprisingly mild conditions[5].

G StartA o-Alkynylquinolinyl Aldehydes + Amines RouteA Route A: Ag(I) Catalysis Selectfluor | One-Pot StartA->RouteA Iminofluorination StartB Pre-functionalized Pyridines (e.g., 3-Fluoro-4-aminopyridine) RouteB Route B: Directed Lithiation n-BuLi | Enamine Annulation StartB->RouteB Regioselective Addition StartC 4-(Arylamino)nicotinonitriles (Cyano Synthon) RouteC Route C: Friedel-Crafts CF3SO3H | Cycloaromatization StartC->RouteC Intramolecular Cyclization Product 8-Fluoro-1,6-Naphthyridine Core Scaffold RouteA->Product Mild, Rapid RouteB->Product Highly Scalable RouteC->Product Fused Polycyclics

Figure 1: Comparative synthetic workflows for 8-fluoro-1,6-naphthyridine scaffolds.

Quantitative Benchmarking

To guide route selection, the following table summarizes the operational metrics of each methodology based on empirical literature and patent data[4],[1],[3].

MetricRoute A: Ag(I)/SelectfluorRoute B: Directed LithiationRoute C: Friedel-Crafts
Primary Reagents AgOTf, Selectfluorn-BuLi, EnamineCF3SO3H or H2SO4
Reaction Temperature Room Temperature (25 °C)Cryogenic (-70 °C to RT)Mild Heating (60-80 °C)
Typical Yield 75 - 88%60 - 70%80 - 95%
Regioselectivity Excellent (Substrate-controlled)Absolute (Directing-group controlled)Excellent (Intramolecular)
Scalability Moderate (Cost of Ag/Selectfluor)High (Industrial standard)High (Inexpensive acids)
Best Application Late-stage fluorinationSpecific halogen substitution (e.g., Cl/F)Fused polycyclic derivatives

Validated Experimental Protocols

Protocol 1: Route A - Ag(I)-Catalyzed Iminofluorination

This protocol is optimized for rapid, benchtop synthesis without the need for inert atmosphere.

  • Imine Formation: In a 50 mL round-bottom flask, combine the o-alkynylquinolinyl aldehyde (1.0 equiv) and the primary amine (1.2 equiv) in CH3CN (0.2 M). Stir at room temperature for 2 hours.

    • Causality: Pre-forming the imine is critical. Premature addition of the Ag(I) catalyst would lead to unwanted alkyne hydration rather than the targeted cyclization.

  • Catalyst & Fluorinating Agent Addition: Add AgOTf (10 mol%) and Selectfluor (1.5 equiv) directly to the reaction mixture.

    • Causality: Ag(I) activates the alkyne, while Selectfluor intercepts the resulting organosilver intermediate with electrophilic fluorine.

  • Cyclization: Stir the mixture at room temperature in an open atmosphere for 4-6 hours.

  • Self-Validating System: Monitor the reaction via TLC (Hexane/EtOAc). The appearance of a highly fluorescent spot under 365 nm UV light indicates the formation of the fully aromatized naphthyridine core. Upon completion, quench with saturated aqueous NaHCO3 to neutralize any trace HF generated, ensuring safe workup and preventing product degradation.

Protocol 2: Route B - Directed Lithiation and Annulation

This protocol is adapted from industrial patent literature for the synthesis of 5,7-dichloro-8-fluoro-1,6-naphthyridine[1].

  • Lithiation: Dissolve the pre-functionalized pyridine precursor (e.g., 4-amino-3-fluoro-2,6-dichloropyridine derivative, 1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the solution to -70 °C. Add n-BuLi (2.5 M in hexanes, 2.5 equiv) dropwise over 15 minutes.

    • Causality: Cryogenic temperatures prevent unwanted nucleophilic addition of the butyl group to the pyridine ring, while the fluorine and chlorine atoms direct the deprotonation strictly to the ortho-position.

  • Electrophile Trapping: Stir the mixture for 60 minutes at -10 °C to ensure complete lithiation, then add a solution of (E)-3-(dimethylamino)acrylaldehyde (1.5 equiv) in THF.

    • Causality: The highly electrophilic aldehyde carbonyl is rapidly attacked by the organolithium species, forming an intermediate alcohol.

  • Cyclization: Allow the reaction to warm to room temperature.

    • Causality: The dimethylamino group acts as a superior leaving group, driving the spontaneous dehydration and cyclization to form the fused pyridine ring.

  • Self-Validating System: Perform an LC-MS aliquot check. The complete disappearance of the starting mass and the emergence of the [M+H]+ peak corresponding to the cyclized product confirms reaction completion. If the intermediate alcohol persists (>5% by LC-MS), add catalytic p-TsOH and gently warm to 40 °C to drive the dehydration to completion.

References

  • Hudson, R., et al. "Naphthyridine compounds as JAK kinase inhibitors." Theravance Biopharma R&D IP LLC. WO2016191524A1 (2016).
  • Mishra, K., et al. "Ag(I)-Catalyzed one-pot synthesis of 4-fluorobenzo[b][1,6] naphthyridines and 4-fluoroisoquinolines via iminofluorination of alkynes with Selectfluor." Organic Chemistry Frontiers 4, 1794-1799 (2017). URL:[Link]

  • "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances (2025). URL:[Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Fluorinated 1,6-Naphthyridines and Standard Inhibitors

Introduction The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the 1,6-naphthyridine core has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the 1,6-naphthyridine core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties. The introduction of a fluorine atom to this scaffold can significantly modulate its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell permeability. This guide provides a comprehensive comparison of the in vitro cytotoxicity of fluorinated 1,6-naphthyridine derivatives against established standard-of-care anticancer drugs.

While direct comparative data for 8-fluoro-1,6-naphthyridine is limited in publicly available literature, this guide will draw upon data from closely related fluorinated 1,6-naphthyridine analogs to provide a robust and insightful analysis for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies used to assess cytotoxicity, present comparative data in a clear and concise format, and discuss the underlying mechanisms of action that contribute to the observed cytotoxic effects.

The Rationale Behind Cytotoxicity Profiling

In the early stages of drug discovery, in vitro cytotoxicity assays are fundamental tools for screening and prioritizing potential drug candidates.[1] These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death in various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value generally indicates higher cytotoxic potency.[2]

The choice of cancer cell lines for screening is critical and is often based on the desire to evaluate the compound's activity against a range of cancer types. Commonly used cell lines include MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), HeLa (cervical cancer), and A549 (lung carcinoma).[3][4] Furthermore, comparing the cytotoxicity of a novel compound to that of standard chemotherapeutic agents such as Doxorubicin, 5-Fluorouracil (5-FU), and Cisplatin provides a crucial benchmark for its potential clinical utility.

Experimental Methodologies for Assessing Cytotoxicity

A variety of in vitro assays are employed to determine the cytotoxicity of chemical compounds. These assays are typically based on the measurement of different cellular parameters that reflect cell viability or cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., fluorinated 1,6-naphthyridine derivatives) and standard inhibitors (e.g., Doxorubicin) for a specified period (typically 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_setup Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h (Adhesion) cell_seeding->incubation1 treatment Add Test Compounds & Controls incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 3-4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A schematic representation of the MTT assay workflow for determining cytotoxicity.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric assay that is more sensitive and less toxic to cells than the MTT assay. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

Experimental Protocol: CCK-8 Assay

The protocol for the CCK-8 assay is similar to the MTT assay, with the primary difference being the reagent used and the final product.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as in the MTT assay.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various fluorinated 1,6-naphthyridine derivatives compared to standard anticancer drugs across different human cancer cell lines. It is important to note that direct comparisons should be made within the same study and cell line due to variations in experimental conditions.

Table 1: Cytotoxicity (IC50 in µM) of Fluorinated 1,6-Naphthyridine Derivatives and Doxorubicin against Breast Cancer (MCF-7) and Colorectal Cancer (HCT-116) Cell Lines.

Compound/DrugMCF-7 (IC50 in µM)HCT-116 (IC50 in µM)Reference
Fluorinated 1,6-Naphthyridine Derivative 1 3.98 ± 0.29.49 ± 0.7[3]
Fluorinated 1,6-Naphthyridine Derivative 2 6.49 ± 0.4> 20[3]
Doxorubicin 4.17 ± 0.25.23 ± 0.3[3]

Table 2: Cytotoxicity (IC50 in µM) of a Fluorinated 1,6-Naphthyridine Derivative and 5-Fluorouracil against various cancer cell lines.

Compound/DrugU87MG (Glioblastoma)HepG-2 (Hepatocellular Carcinoma)A549 (Lung Carcinoma)Reference
(R)-N-(1-(3-(difluoromethyl)-2-fluorophenyl)ethyl)-8-(3-ethylphenyl)-7-methoxy-1,6-naphthyridin-4-amine 3.28 ± 0.15> 10> 10[4]
5-Fluorouracil > 20> 20> 20[4]

Table 3: Cytotoxicity (IC50 in µM) of 1,6-Naphthyridine Derivatives and Colchicine against various cancer cell lines.

Compound/DrugHeLa (Cervical Cancer)HL-60 (Leukemia)PC-3 (Prostate Cancer)Reference
1,6-Naphthyridine Derivative (Compound 16) 0.710.15.1[1][5]
Colchicine 23.67.819.7[1][5]

Discussion of Results and Mechanistic Insights

The compiled data indicates that certain fluorinated 1,6-naphthyridine derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating comparable or even superior potency to standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil.[3][4] For instance, one derivative showed a lower IC50 value against the MCF-7 breast cancer cell line than Doxorubicin.[3] Another fluorinated derivative was significantly more potent against U87MG glioblastoma cells than 5-Fluorouracil.[4]

The mechanism of action for many 1,6-naphthyridine derivatives involves the inhibition of topoisomerases I and/or II.[5] These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death). Some studies have shown that these compounds can induce apoptosis in a concentration-dependent manner.[4]

Topoisomerase_Inhibition_Pathway Mechanism of Action: Topoisomerase Inhibition cluster_drug_action Drug Intervention cluster_cellular_process Cellular Machinery cluster_outcome Cellular Fate Naphthyridine Fluorinated 1,6-Naphthyridine Topoisomerase Topoisomerase I/II Naphthyridine->Topoisomerase inhibits DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication (essential for) DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage (inhibition leads to) Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis (triggers)

Caption: Simplified pathway of apoptosis induction via topoisomerase inhibition by fluorinated 1,6-naphthyridines.

The structure-activity relationship (SAR) of these compounds is also an important consideration. The position and nature of substituents on the 1,6-naphthyridine core can significantly influence their cytotoxic activity. For example, the presence of a fluorine atom can enhance activity, and the type of substituent at other positions can modulate potency and selectivity against different cancer cell lines.[5]

Conclusion

This comparative guide highlights the significant potential of fluorinated 1,6-naphthyridine derivatives as a promising class of anticancer agents. The available in vitro data demonstrates that these compounds can exhibit potent cytotoxicity against a variety of human cancer cell lines, in some cases surpassing the activity of standard chemotherapeutic drugs. Their mechanism of action, often involving the inhibition of essential enzymes like topoisomerases, provides a solid rationale for their anticancer effects.

Further research is warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles. While more direct comparative studies on 8-fluoro-1,6-naphthyridine are needed, the broader class of fluorinated 1,6-naphthyridines represents a fertile ground for the development of next-generation cancer therapies.

References

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026, March 6). MDPI. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

  • Fadda, A. A., El Defrawy, A. M., & Abd El-Wahab, S. (2016). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. International Journal of Organic Chemistry, 6(3), 195-210. [Link]

  • Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. (2026, February 18). ResearchGate. [Link]

  • Cytotoxicity assays for screening anticancer agents. (2006, July 15). PubMed. [Link]

  • Design, synthesis, and evaluation of fluorine and Naphthyridine-Based half-sandwich organoiridium/ruthenium complexes with bioimaging and anticancer activity. (2019, February 1). PubMed. [Link]

  • Structure–activity relationship (SAR) and docking studies of... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023, November 5). PubMed. [Link]

  • Naphthyridine Derivatives Induce Programmed Cell Death in Naegleria fowleri. (2021, October 1). MDPI. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009, October 15). PubMed. [Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2024, February 5). PubMed. [Link]

  • Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. (2026, February 7). ResearchGate. [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2025, February 28). MDPI. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. (2024, August 8). ZORA. [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). Semantic Scholar. [Link]

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